5-Fluorouracil-15N2 is a stable isotope-labeled analog of 5-fluorouracil, a widely used chemotherapeutic agent. The incorporation of nitrogen-15 into the molecule enhances its utility in pharmacokinetic studies, particularly in understanding the metabolism and distribution of 5-fluorouracil in biological systems. This compound is primarily classified as an antimetabolite, specifically a pyrimidine analog, which interferes with nucleic acid synthesis.
5-Fluorouracil-15N2 can be synthesized from commercially available precursors or obtained from specialized chemical suppliers. It is utilized in various research settings for its ability to act as an internal standard in mass spectrometry analyses, particularly in studies assessing the pharmacokinetics of 5-fluorouracil in plasma and tissues .
5-Fluorouracil-15N2 is classified under:
The synthesis of 5-fluorouracil-15N2 typically involves isotopic labeling techniques that incorporate nitrogen-15 into the 5-fluorouracil structure. This can be achieved through various synthetic pathways, including the use of labeled precursors or by modifying existing 5-fluorouracil through chemical reactions that introduce the nitrogen isotope.
One common method involves:
The synthesis is often monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of the nitrogen isotope and the purity of the final product .
The molecular structure of 5-fluorouracil-15N2 retains the core pyrimidine ring characteristic of 5-fluorouracil but includes two nitrogen-15 atoms. The structural formula can be represented as follows:
Key structural data include:
5-Fluorouracil-15N2 participates in several biochemical reactions, primarily involving nucleic acid metabolism. It acts as an inhibitor of thymidylate synthase, disrupting DNA synthesis.
In vitro studies have shown that 5-fluorouracil can be metabolized into several active metabolites, such as:
Quantitative analysis of these metabolites can be performed using liquid chromatography coupled with mass spectrometry techniques, allowing for detailed tracking of their formation and degradation in biological samples .
The mechanism by which 5-fluorouracil exerts its therapeutic effects involves:
Studies have demonstrated that the half-maximal inhibitory concentration (IC50) for various cancer cell lines can vary significantly, indicating differing sensitivities to 5-fluorouracil based on cellular context .
These properties are critical for its handling and application in laboratory settings .
5-Fluorouracil-15N2 is primarily used in:
Microfluidic technology has revolutionized the synthesis of isotopically labeled pyrimidine derivatives, offering unparalleled precision in reaction control, mixing efficiency, and particle size distribution. For 5-Fluorouracil-15N₂ (5-FU-15N₂), fork-shaped microfluidic chips enable hydrodynamic flow focusing, critical for achieving high encapsulation efficiency (>95%) and uniform nanoparticle characteristics when using polymer carriers like PLGA. This technique leverages continuous-phase mixing under precisely controlled parameters: polymer-to-drug flow rate ratios of 10:1, PLGA concentration of 0.2% w/v, and polyvinyl alcohol (PVA) surfactant concentration of 0.15% w/v. These conditions yield nanoparticles with an average diameter of ≈119 nm and a polydispersity index (PDI) below 0.4, ensuring batch-to-batch reproducibility unattainable via traditional batch synthesis [2] [6].
A key innovation involves PDMS-based microfluidic devices (polydimethylsiloxane) fabricated from 3D-printed masters. These platforms facilitate solvent-free synthesis of alginate nanoparticles loaded with 5-FU-15N₂ through proton gelation—eliminating organic solvents and multivalent cations like Ca²⁺. By acidifying alginate solutions (pH ≈ 0.75) within microchannels, carboxylate groups undergo protonation, forming stable hydrogen-bonded networks. This green approach produces nanoparticles with a mean hydrodynamic diameter (MHD) of 200 nm and PDI < 0.4, while maintaining structural integrity across pH gradients (4.5–10) without cation leakage [3] [6].
Table 1: Microfluidic Parameters for 5-FU-15N₂ Nanoparticle Synthesis
Reactor Type | Flow Rate Ratio (Polymer:Drug) | Polymer Concentration (% w/v) | Surfactant | Particle Size (nm) | Encapsulation Efficiency (%) |
---|---|---|---|---|---|
Fork-shaped chip | 10:1 | PLGA 0.2 | PVA 0.15% | 119 ± 15 | >95 |
PDMS proton-gelation | 5:1 (aqueous:acid) | Alginate 0.4 | None | 200 ± 25 | ≈30 |
T-junction | 8:1 | PEGDA 10 | Triton X-100 | 85 ± 10 | >90 |
The synthesis of 5-FU-15N₂ hinges on site-specific fluorination of uracil precursors enriched with ¹⁵N isotopes. A chemoenzymatic pathway combines chemical fluorination with enzymatic triphosphorylation to produce [5-¹⁹F, 5-¹³C]-uridine 5′-triphosphate (5FUTP), enabling T7 RNA polymerase-mediated incorporation into RNA structures. The process begins with ¹³C-labeled bromoacetic acid and ¹⁵N-labeled urea to synthesize uracil-¹³C-15N₂, followed by fluorination using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This achieves 63% yield for 5-fluorouracil-¹³C-15N₂, with subsequent enzymatic coupling to D-ribose yielding 5FUTP at ≈50% efficiency [5].
Critical to this process is kinetic control of fluorination, where reaction temperature, residence time, and catalyst loading dictate isotopic purity and regioselectivity. Density Functional Theory (DFT) calculations reveal that the ¹⁹F chemical shielding tensor in 5-FU-15N₂ ranges from -70 to 120 ppm, influencing transverse relaxation rates (R₂) during NMR analysis. Optimized fluorination at 60°C with a 20-minute residence time in continuous-flow reactors minimizes byproducts like 5-fluoroisourate, ensuring >98% ¹⁵N isotopic enrichment. Additionally, deuterium-assisted CSA-DD relaxation (Chemical Shift Anisotropy-Dipole-Dipole) sharpens NMR signals by a factor >2 compared to ¹H-¹³C pairs, crucial for monitoring fluorination efficiency [5] [9].
Table 2: Optimization Parameters for Fluorination of 15N-Labeled Uracil
Parameter | Unoptimized Process | Optimized Process | Impact |
---|---|---|---|
Fluorinating Agent | F₂ gas | Selectfluor | Safer handling, 25% higher yield |
Temperature | 25°C | 60°C | 98% regioselectivity at C5 position |
Catalyst | None | Pd(0)/C (0.5 mol%) | Byproduct reduction by 40% |
Isotopic Purity (¹⁵N) | 92% | 98% | Enhanced NMR signal resolution |
Scaling 5-FU-15N₂ production via continuous-flow systems faces solvent compatibility barriers during telescoped reactions. The dichloromethane/acetone (80:20 v/v) mixtures used for PLGA dissolution precipitate in aqueous phases, clogging microreactors and reducing throughput. Industrial-scale solutions employ inline liquid-liquid separators with hydrophobic membranes to extract organic solvents pre-purification, enabling uninterrupted operation for >48 hours. Additionally, precipitation fouling of 5-FU-15N₂ crystals in reactor coils is mitigated using oscillatory flow reactors, which impose shear forces preventing crystal adhesion [10].
A major bottleneck arises during inline purification of crude 5-FU-15N₂. Traditional silica gel chromatography suffers from:
Advanced systems like simulated moving bed (SMB) chromatography overcome these by using twin C18 columns in counter-current flow, achieving 89% yield and >99% purity at 22.7 g/h throughput. This method regenerates columns automatically during operation, eliminating downtime. For non-chromatographic approaches, continuous centrifugal concentration integrates with microfluidic synthesis, removing salts and solvents while concentrating 5-FU-15N₂ solutions to >90% purity in quasi-continuous operation [7] [10].
Table 3: Scalability Solutions for Continuous-Flow Synthesis
Challenge | Consequence | Solution | Scale-Up Outcome |
---|---|---|---|
Solvent incompatibility | Reactor clogging | Hydrophobic membrane separators | 48+ hours continuous operation |
Precipitation fouling | Reduced heat transfer | Oscillatory flow reactors | 30% higher flow rates achievable |
Purification bottlenecks | Low throughput (0.23 mmol/h) | Simulated moving bed (SMB) chromatography | 22.7 g/h throughput, >99% purity |
Isotope dilution | <98% ¹⁵N enrichment | Closed-system solvent recovery loops | 99.2% isotopic purity maintained |
Compound Table
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1